Ultram
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860388 | |
| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2914-77-4 | |
| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization
Classical Synthetic Routes
The most established and widely practiced method for synthesizing tramadol (B15222) is a two-step process that begins with common laboratory reagents and proceeds through well-understood reaction mechanisms. This route is valued for its efficiency and scalability.
Starting Materials and Precursor Chemistry
The classical synthesis of tramadol originates from simple and readily available precursors. The core structure is built from cyclohexanone (B45756), which serves as the foundational cyclic ketone. scribd.comresearchgate.netyoutube.comstudy.com The synthesis involves two key reactions: a Mannich reaction followed by an organometallic addition.
For the initial Mannich reaction, the essential reagents are:
Cyclohexanone: The ketone providing the six-membered ring.
Formaldehyde: Often used in its polymeric form, paraformaldehyde, as a source of a methylene bridge. redalyc.orgscielo.org.mx
A Secondary Amine: Typically, dimethylamine hydrochloride is used to introduce the dimethylamino group. scielo.org.mx Alternatively, benzylmethylamine hydrochloride can be employed. redalyc.orgscielo.org.mx
The second major step, an organometallic coupling, requires a precursor for generating the necessary nucleophile. The most common starting material for this is 3-bromoanisole , which is used to prepare either a Grignard reagent or an organolithium reagent. youtube.comredalyc.orgnsc.rugoogle.com
| Reaction Step | Starting Material/Precursor | Function |
| Mannich Reaction | Cyclohexanone | Provides the cyclohexane (B81311) backbone |
| Paraformaldehyde | Methylene (-CH2-) source | |
| Dimethylamine Hydrochloride | Introduces the dimethylamino group | |
| Organometallic Coupling | 3-Bromoanisole | Precursor for the 3-methoxyphenyl (B12655295) nucleophile |
| Magnesium or n-Butyllithium | Reagent to form the organometallic species |
Reaction Mechanisms and Key Synthetic Steps (e.g., Mannich Reaction, Organometallic Coupling)
The classical synthesis pathway consists of two distinct and sequential chemical transformations.
Step 1: The Mannich Reaction This step involves the aminoalkylation of the acidic α-proton of cyclohexanone. The reaction condenses cyclohexanone with formaldehyde and dimethylamine (from its hydrochloride salt) to form the key intermediate, 2-(dimethylaminomethyl)cyclohexanone. scribd.comredalyc.orgscielo.org.mxgoogle.com This intermediate is often referred to as the "Mannich base." The reaction is typically promoted by an acid catalyst. study.comscielo.org.mx The mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and is attacked by the enol or enolate form of cyclohexanone.
Step 2: Organometallic Coupling The second key step is the addition of a 3-methoxyphenyl group to the carbonyl carbon of the Mannich base. scribd.com This is achieved through a nucleophilic addition reaction using an organometallic reagent.
Grignard Reaction: The most common method involves the reaction of the Mannich base with 3-methoxyphenylmagnesium bromide. google.comgoogle.comgoogle.comquickcompany.in This Grignard reagent is prepared beforehand by reacting 3-bromoanisole with magnesium metal.
Organolithium Reaction: An alternative approach uses 3-methoxyphenyllithium, which can be prepared from 3-bromoanisole and an organolithium base like n-butyllithium. researchgate.netredalyc.orgnsc.ru
This organometallic addition creates a tertiary alcohol, resulting in the formation of the tramadol base as a mixture of two diastereomers: (±)-trans-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (the desired product, tramadol) and its (±)-cis isomer. google.comquickcompany.in The final step typically involves acidification, for example with hydrogen chloride, to form the hydrochloride salt. google.com
Optimization of Reaction Conditions and Solvent Effects
Traditionally, ethereal solvents like tetrahydrofuran (THF) and diethyl ether are used. nsc.rugoogle.com However, studies have shown that modifying the solvent system can enhance the isomeric ratio. For instance, employing a solvent mixture of 1,4-dioxane and THF in a 5:1 ratio was found to increase the proportion of the desired isomer to 85%. nsc.ru Similarly, a petrol ether/THF mixture improved selectivity, yielding an 86:14 ratio of the desired isomer to the undesired one. nsc.ru
More recently, efforts to develop greener and more sustainable synthetic processes have led to the investigation of alternative solvents. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been successfully used as replacements for THF in the Grignard reaction, demonstrating high yields and allowing for easier solvent recycling. researchgate.netpatsnap.com
The development of continuous-flow reactor technology has also enabled significant optimization. researchgate.net By precisely controlling parameters such as temperature, pressure, and residence time, continuous-flow synthesis allows for safer handling of reactive intermediates like Grignard reagents and can achieve high production rates, with one study reporting a rate of 13.7 grams per hour. vapourtec.comthieme-connect.com
| Solvent System | Isomer Ratio (desired:undesired) | Notes |
| 2-methyl-2-methoxypropane/THF (5:1) | 72:28 | Grignard Reaction |
| 1,4-dioxane/THF (5:1) | 85:15 | Grignard Reaction, improved selectivity. nsc.ru |
| Petrol ether | 78:22 | Organolithium Reaction |
| Petrol ether/THF | 86:14 | Organolithium Reaction, improved selectivity. nsc.ru |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | Green solvent, high reaction yield. patsnap.com |
| Cyclopentyl methyl ether (CPME) | - | Green solvent, effective replacement for THF. researchgate.net |
Novel Synthetic Methodologies
Beyond the classical route, alternative and innovative approaches to the synthesis of tramadol have been explored, driven by the desire for improved efficiency, stereoselectivity, and the discovery of its natural occurrence.
Alternative Synthetic Pathways
Variations on the classical synthesis have been developed to streamline the process or improve the purity of the final product. One notable alternative involves the use of organolithium derivatives in place of Grignard reagents, which in some cases can provide comparable yields. redalyc.orgscielo.org.mx
Other methods focus on the purification and separation of the desired trans-tramadol from the isomeric mixture produced during the synthesis. One patented process describes reacting the isomer mixture with an electrophilic reagent, such as acetic anhydride or thionyl chloride, to selectively derivatize one isomer, thereby facilitating the separation and isolation of pure trans-tramadol hydrochloride. google.com
Biomimetic Synthesis Approaches
A significant development in the understanding of tramadol was its discovery as a natural product in the roots and bark of the African plant Nauclea latifolia. researchgate.netnih.govrsc.org This finding prompted research into its natural biosynthetic pathway and inspired laboratory syntheses that mimic these biological processes.
A plausible biosynthetic route has been proposed, and researchers have successfully demonstrated that key transformations in this proposed pathway can be replicated under mild, "biomimetic" laboratory conditions. researchgate.netnih.govrsc.org This approach deviates significantly from the classical Mannich/Grignard route. One reported biomimetic strategy involves the oxidative cleavage of an alkene, 1-(3-methoxyphenyl)cyclohept-1-ene, to produce an intermediate aldehyde, 7-(3-methoxyphenyl)-7-oxoheptanal. researchgate.netrsc.orgresearchgate.net This intermediate can then be converted to tramadol through a sequence that mimics the proposed steps of the natural pathway. researchgate.net These biomimetic studies open new avenues for synthesis that could potentially offer greater stereocontrol by emulating enzymatic catalysis.
Natural Occurrence and Putative Biosynthetic Routes
In 2013, a significant discovery was reported: the isolation of tramadol from the root bark of the African medicinal plant Nauclea latifolia (pincushion tree). researchgate.netehospice.com This finding was remarkable as it suggested that a widely used synthetic pharmaceutical could also be of natural origin. researchgate.net The concentration found in the initial study was substantial, at 0.4% w/w. rsc.org The isolated natural compound was found to be identical to the synthetic version, existing as a racemic mixture, which is relatively uncommon for natural products. researchgate.netmickel.ch
Following this discovery, a plausible biosynthetic pathway was proposed. researchgate.netresearchgate.net This putative route involves a cascade of reactions, potentially starting from precursors like acetyl CoA or phenylalanine for one part of the molecule (moiety A, an acetophenone) and lysine for the other (moiety B, an enaminopentanal). The proposed key steps include aldolization/crotonization, addition, and reduction, with the racemates being formed during a cyclization step. researchgate.netresearchgate.net
However, the natural origin of tramadol has been a subject of scientific debate. Subsequent research published in 2014 suggested that the presence of tramadol in N. latifolia could be due to anthropogenic contamination. mickel.ch This study found tramadol only in samples from specific regions of Cameroon where the synthetic drug was extensively used by farmers and administered to their cattle. mickel.ch The tramadol could then enter the soil via the animals' excreta and be absorbed by the plant roots. mickel.chycombinator.com Proponents of the natural origin theory counter-argue that their samples were collected from a preserved biosphere reserve where human and cattle activity is prohibited, and the high concentrations found are inconsistent with contamination. rsc.org
In Vitro Biomimetic Catalysis
To support the proposed biosynthetic pathway, researchers have explored in vitro biomimetic synthesis, which aims to replicate the putative natural synthesis under mild, enzyme-free conditions that mimic biological processes. researchgate.netrsc.orgnih.gov Research has demonstrated that key steps of the proposed biosynthetic sequence can be achieved in the laboratory. researchgate.net
One study successfully showed that a key intermediate in the proposed pathway can be formed in situ and converted to tramadol without enzymatic catalysis. researchgate.net This non-enzymatic ring closure provides a chemical explanation for the occurrence of a natural racemate. The biomimetic synthesis yielded tramadol and its diastereoisomer, with a diastereoselectivity that favors the formation of the cis-isomer (tramadol) found in the plant extract. researchgate.net This finding lends weight to the plausibility of the proposed biosynthetic route. researchgate.netsemanticscholar.org
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of tramadol analogues and derivatives is crucial for studying structure-activity relationships (SAR). researchgate.net These studies help to understand how different parts of the molecule contribute to its biological activity and to develop novel compounds. researchgate.netresearchgate.net The primary metabolites of tramadol, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), are key targets for synthesis, as M1 is a significantly more potent µ-opioid agonist than the parent compound. researchgate.netunibe.chclinpgx.org
Synthetic approaches typically begin with the preparation of aminoketone intermediates via a Mannich reaction involving cyclohexanone, paraformaldehyde, and an appropriate amine hydrochloride. researchgate.netredalyc.orgscribd.comthieme-connect.com These aminoketones are then coupled with aryl derivatives using Grignard reactions (with organomagnesium reagents) or, more recently, with organolithium compounds, which provide similar yields. researchgate.netredalyc.orgscielo.org.mx
Targeted Derivatization Strategies
Targeted derivatization involves the specific chemical modification of the tramadol scaffold to produce a variety of analogues. This allows for the systematic exploration of how changes in the chemical structure affect the compound's interaction with biological targets. researchgate.net
Key derivatization strategies include:
O-Demethylation and N-Demethylation: Synthesis of the main metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), is a primary focus. redalyc.orggoogle.com
Modification of the N,N-dimethylamino group: Analogues such as N-benzyl-N-demethyltramadol have been synthesized. This allows for subsequent reactions, like hydrogenolysis, to produce N-demethyltramadol. redalyc.org
Modification of the 3-methoxyphenyl group: The methoxy (B1213986) group can be replaced with other alkoxy groups (e.g., ethoxy, benzyloxy) to produce analogues like O-ethyl-O-demethyltramadol and O-benzyl-O-demethyltramadol. redalyc.orgscielo.org.mx
Chemical Derivatization for Analysis: Specific reagents can be used to derivatize tramadol and its metabolites to improve their detection in analytical methods like HPLC or GC-MS. researchgate.netoup.comvalpo.edu For instance, isobutyl chloroformate has been used to explicitly identify tramadol structures in urine samples. researchgate.net
| Analogue Name | Modification Site | Synthetic Precursors | Reference |
|---|---|---|---|
| O-desmethyltramadol (M1) | O-demethylation of the phenyl group | 2-dimethylaminomethyl cyclohexanone, Benzyl, 3-bromophenyl ether | redalyc.org |
| N-demethyltramadol (M2) | N-demethylation of the amino group | 2-(N-benzyl, N-methyl)aminomethylcyclohexanone, 3-Bromoanisol | redalyc.org |
| O-ethyl-O-demethyltramadol | Replacement of O-methyl with O-ethyl | 2-dimethylaminomethyl cyclohexanone, 3-bromophenetol | redalyc.org |
| O-benzyl-O-demethyltramadol | Replacement of O-methyl with O-benzyl | 2-dimethylaminomethyl cyclohexanone, Benzyl, 3-bromophenyl ether | redalyc.org |
| N-benzyl-N-demethyltramadol | Replacement of one N-methyl with N-benzyl | 2-(N-benzyl, N-methyl)aminomethyl cyclohexanone, 3-Bromoanisol | redalyc.org |
Impurity Profiling and Synthesis of Related Substances
Impurity profiling is a critical aspect of pharmaceutical development and quality control, as impurities can affect the efficacy and safety of a drug product. During the process development of tramadol hydrochloride, several related substances (impurities) have been identified. semanticscholar.org To ensure patient safety and meet regulatory requirements, these impurities must be identified, synthesized, characterized, and controlled.
The synthesis of these related substances is necessary to obtain reference standards for analytical method development and validation. nih.gov Four key process-related impurities have been synthesized and characterized.
[2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (Impurity 6): This impurity is formed through the dehydration of tramadol hydrochloride using concentrated hydrochloric acid at elevated temperatures (90-100°C).
(1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride (Impurity 7): This substance is also a dehydration product, synthesized by treating tramadol hydrochloride with concentrated hydrochloric acid under slightly milder conditions (80-85°C).
(3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxyclohexyl)phenol hydrochloride (Impurity 9): This impurity is the O-demethylated parent drug, M1. Its synthesis involves the demethylation of a protected intermediate using reagents like boron tribromide.
3,3'-Dimethoxy-biphenyl (Impurity 11): This impurity can be formed from starting materials or intermediates used in the main synthesis. Its synthesis involves a coupling reaction starting from 3-bromoanisole.
| Impurity Name | Common Name / Type | Synthetic Method | Reference |
|---|---|---|---|
| [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride | Dehydration product | Dehydration of tramadol HCl with conc. HCl at 90-100°C | |
| (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanaminehydrochloride | Dehydration product | Dehydration of tramadol HCl with conc. HCl at 80-85°C | |
| (3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxyclohexyl)phenol hydrochloride | O-desmethyltramadol (M1) | Demethylation of tramadol base intermediate | |
| 3,3'-Dimethoxy-biphenyl | Coupling product | Coupling reaction from 3-bromoanisole |
Molecular Metabolism and Biotransformation
Enzymatic Pathways of Biotransformation
The initial and most significant phase of tramadol's biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netresearchgate.net These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics, including tramadol (B15222).
The O-demethylation of tramadol to its primary active metabolite, O-desmethyl-tramadol (M1), is a critical step in its mechanism of action. nih.govresearchgate.net This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.govnih.govnih.gov The M1 metabolite exhibits a significantly higher affinity for μ-opioid receptors, approximately 200 times greater than that of the parent compound, and is largely responsible for the opioid-like analgesic effects of tramadol. researchgate.netnih.govnih.gov
The activity of the CYP2D6 enzyme varies considerably among individuals due to genetic polymorphisms. nih.govclinpgx.org This variability can lead to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). nih.govpharmgkb.org Consequently, individuals with reduced CYP2D6 activity ("poor metabolizers") may experience diminished analgesic effects due to lower concentrations of the M1 metabolite. researchgate.netnih.gov Conversely, "ultra-rapid metabolizers" may have an increased risk of opioid-related side effects due to higher M1 concentrations. nih.govdroracle.ai
Another primary metabolic pathway for tramadol is N-demethylation, which results in the formation of the metabolite N-desmethyl-tramadol (M2). researchgate.netnih.gov This pathway is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2B6. clinpgx.orgnih.govnih.govresearchgate.net Unlike M1, the M2 metabolite is considered to be pharmacologically inactive. nih.govunibe.ch The formation of M2 can become the predominant pathway at higher concentrations of tramadol.
Beyond the primary O- and N-demethylation pathways, tramadol can undergo further Phase I biotransformations. These reactions can include additional demethylation steps, leading to the formation of other metabolites. researchgate.net For instance, the M1 and M2 metabolites can be further metabolized to secondary metabolites. clinpgx.orgnih.gov
Following Phase I metabolism, tramadol and its metabolites undergo Phase II conjugation reactions. clinpgx.orgnih.govslideshare.net These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the compounds, facilitating their renal excretion. youtube.comresearchgate.net The primary Phase II reactions for tramadol and its metabolites are glucuronidation and sulfation. clinpgx.orgnih.govnih.gov
Glucuronidation is a major pathway where glucuronic acid is attached to the hydroxyl groups of tramadol or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govuomus.edu.iq Sulfation, the addition of a sulfonate group, is another conjugation pathway. nih.govuomus.edu.iq These conjugation reactions generally lead to the formation of inactive and water-soluble metabolites that are readily eliminated from the body. slideshare.netuomus.edu.iq
Cytochrome P450 (CYP) Mediated Metabolism
Identification and Characterization of Metabolites
A significant number of tramadol metabolites have been identified and characterized through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govwjbphs.comresearchgate.net In human in vivo metabolism, at least 11 Phase I metabolites and 12 Phase II conjugates have been identified. researchgate.net
The primary metabolites are O-desmethyl-tramadol (M1) and N-desmethyl-tramadol (M2). researchgate.netnih.gov M1 is the principal active metabolite, contributing significantly to the analgesic effect. nih.gov M2 is considered inactive. nih.gov
Other identified metabolites include:
N,N-didesmethyl-tramadol (M3) : Formed from the further N-demethylation of M2. clinpgx.orgresearchgate.net
N,N,O-tridesmethyl-tramadol (M4) : A further degradation product. nih.gov
N,O-didesmethyl-tramadol (M5) : Formed through N-demethylation of M1 or O-demethylation of M2. This metabolite also possesses pharmacological activity. researchgate.netnih.govucalgary.ca
Oxidative derivatives : Such as OH-tramadol (M6) and keto-tramadol (M9). nih.gov
Conjugated metabolites : Including glucuronide and sulfate (B86663) conjugates of tramadol and its Phase I metabolites. nih.gov O-desmethyl tramadol glucuronide (M13) is a notable Phase II metabolite. nih.govresearchgate.net
Interactive Data Table: Key Enzymes and Metabolites in Tramadol Biotransformation
| Metabolite | Precursor | Key Enzyme(s) | Metabolic Pathway | Pharmacological Activity |
| O-Desmethyl-tramadol (M1) | Tramadol | CYP2D6 | O-Demethylation | Active |
| N-Desmethyl-tramadol (M2) | Tramadol | CYP3A4, CYP2B6 | N-Demethylation | Inactive |
| N,N-Didesmethyl-tramadol (M3) | N-Desmethyl-tramadol (M2) | CYP2B6, CYP3A4 | N-Demethylation | Inactive |
| N,O-Didesmethyl-tramadol (M5) | O-Desmethyl-tramadol (M1) or N-Desmethyl-tramadol (M2) | CYP2B6, CYP3A4 | N-Demethylation/O-Demethylation | Active |
| Glucuronide/Sulfate Conjugates | Tramadol, M1, etc. | UGTs, SULTs | Glucuronidation/Sulfation | Inactive |
Interactive Data Table: Summary of Identified Tramadol Metabolites
| Metabolite ID | Chemical Name | Phase of Metabolism |
| M1 | O-Desmethyl-tramadol | Phase I |
| M2 | N-Desmethyl-tramadol | Phase I |
| M3 | N,N-Didesmethyl-tramadol | Phase I |
| M4 | N,N,O-Tridesmethyl-tramadol | Phase I |
| M5 | N,O-Didesmethyl-tramadol | Phase I |
| M6 | OH-tramadol | Phase I |
| M9 | Keto-tramadol | Phase I |
| M13 | O-Desmethyl tramadol glucuronide | Phase II |
Enzymatic Kinetics and Substrate Specificity (In Vitro Studies)
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the kinetics and enzyme specificity of Tramadol's metabolism. The two principal metabolic routes are the O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). clinpgx.orgdrugbank.com
The O-demethylation pathway, which produces the pharmacologically more active M1 metabolite, is predominantly catalyzed by the CYP2D6 isoenzyme. clinpgx.orgnih.govnih.gov This pathway is critical as M1 has a significantly higher affinity for μ-opioid receptors than the parent drug. clinpgx.orgnih.gov The N-demethylation of Tramadol to M2 is primarily mediated by CYP3A4 and CYP2B6. clinpgx.orgnih.govclinpgx.org While M1 is a key active metabolite, M2 is considered inactive. nih.govunibe.ch Further metabolism of M1 and M2 can occur, leading to secondary metabolites like N,O-didesmethyltramadol (M5). clinpgx.org
In vitro investigations with cDNA-expressed human CYP isoforms have confirmed the substrate specificity. CYP2D6 is the major isoform responsible for M1 formation, while CYP2B6 and CYP3A4 are the primary catalysts for M2 formation. researchgate.net Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 show only minimal activity in metabolizing Tramadol. researchgate.net The genetic polymorphism of CYP2D6 is a well-established factor that leads to significant interindividual variability in the formation of the M1 metabolite. drugbank.comnih.govfrontiersin.org Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the concentration of M1 produced. nih.govnih.govnih.gov For instance, poor metabolizers exhibit about 40% lower concentrations of M1 compared to extensive metabolizers. nih.govnih.gov
| Metabolic Pathway | Primary Enzyme(s) | Metabolite Formed | Metabolite Activity |
|---|---|---|---|
| O-demethylation | CYP2D6 | O-desmethyltramadol (M1) | Active |
| N-demethylation | CYP3A4, CYP2B6 | N-desmethyltramadol (M2) | Inactive |
Stereoselective Metabolism of Enantiomers
Tramadol is administered as a racemic mixture of two enantiomers: (R)-(+)-Tramadol and (S)-(-)-Tramadol. clinpgx.org These enantiomers, along with their respective metabolites, exhibit different pharmacological activities and are subject to stereoselective metabolism. drugbank.comnih.govnih.gov Both the O- and N-demethylation pathways of Tramadol are stereoselective. nih.gov
In vivo and in vitro studies have consistently shown that the pharmacokinetics of Tramadol enantiomers are stereoselective. nih.gov Following oral administration, the area under the plasma concentration-time curve (AUC) for (+)-Tramadol is typically greater than that for (-)-Tramadol (B15223). nih.govresearchgate.net This suggests that (+)-Tramadol is eliminated more slowly than (-)-Tramadol. researchgate.net
The formation of metabolites is also highly stereoselective. The O-demethylation process preferentially metabolizes (-)-Tramadol. oup.com Consequently, the plasma concentrations of (-)-M1 are often found to be higher than those of (+)-M1. nih.govunibe.chresearchgate.net Conversely, the N-demethylation pathway shows a preference for the (+)-enantiomer, leading to a greater AUC for (+)-N-desmethyltramadol compared to its (S)-(-) counterpart. nih.gov The polymorphic CYP2D6 enzyme is a major determinant in the stereoselective metabolism of Tramadol's enantiomers. nih.gov In individuals with poor CYP2D6 metabolism, the plasma concentrations of both Tramadol enantiomers are consistently higher than in extensive metabolizers. nih.gov Furthermore, the enantiomer ratio of metabolites can change over time after administration. nih.gov For example, the (+)/(-)-enantiomer ratio for N-desmethyltramadol was observed to increase significantly over 24 hours in extensive and intermediate metabolizers. nih.gov
| Compound | Pharmacokinetic Observation | Primary Metabolic Preference |
|---|---|---|
| (+)-Tramadol | Higher plasma concentrations (AUC) compared to (-)-Tramadol. nih.govresearchgate.net | Preferentially metabolized via N-demethylation. nih.gov |
| (-)-Tramadol | Lower plasma concentrations (AUC) compared to (+)-Tramadol. nih.govresearchgate.net | Preferentially metabolized via O-demethylation. oup.com |
| (+)-O-desmethyltramadol ((+)-M1) | Generally lower plasma concentrations than (-)-M1. unibe.chresearchgate.net | - |
| (-)-O-desmethyltramadol ((-)-M1) | Generally higher plasma concentrations than (+)-M1. unibe.chresearchgate.net | - |
| (+)-N-desmethyltramadol ((+)-M2) | Higher plasma concentrations (AUC) than (-)-M2. nih.gov | - |
| (-)-N-desmethyltramadol ((-)-M2) | Lower plasma concentrations (AUC) than (+)-M2. nih.gov | - |
Molecular Mechanisms of Action and Receptor Interactions
Opioid Receptor Agonism (In Vitro Characterization)
Tramadol (B15222) and its primary active metabolite, O-desmethyltramadol (M1), interact with the opioid receptor system, a key target for many analgesics. However, their binding affinities and potencies vary significantly.
In vitro binding assays reveal that tramadol itself is a weak agonist with a low affinity for the mu-opioid receptor (MOR). droracle.ainih.govnih.gov Its affinity for the MOR is reported to be approximately 6,000 times lower than that of morphine. nih.gov Studies using cell membranes expressing the recombinant human MOR have determined the binding affinity (Ki) of racemic (±)-tramadol to be in the micromolar range, with reported values of 2.4 µM and 12.486 µM. nih.govovid.com
Tramadol's interaction with kappa- (KOR) and delta-opioid receptors (DOR) is even weaker than its interaction with the MOR. researchgate.net In vitro studies have shown modest to weak affinity for these receptors. nih.govresearchgate.net For the (+)-enantiomer, the Ki values for kappa and delta receptors were 54.0 µM and 62.4 µM, respectively. nih.gov The (-)-enantiomer exhibited Ki values of 53.5 µM for the kappa receptor and 213 µM for the delta receptor. nih.gov These findings indicate that tramadol has a low affinity for all three main opioid receptors, with a slight selectivity for the mu-receptor over the kappa and delta subtypes. nih.govresearchgate.net
The primary opioid activity of tramadol is largely attributed to its main active metabolite, O-desmethyltramadol, also known as M1. nih.govnih.gov This metabolite is formed in the liver through O-demethylation of the parent compound. nih.gov The M1 metabolite, particularly the (+)-M1 enantiomer, demonstrates a significantly higher binding affinity for the mu-opioid receptor than tramadol itself. nih.govnih.gov
Studies have reported the Ki value of (+)-M1 at the human mu-opioid receptor to be approximately 3.4 nM, which is several hundred times more potent than the parent drug. nih.govnih.govresearchgate.net Other research confirms this high affinity, with a reported Ki of 3.359 nM for (+)-M1. ovid.com In contrast, the (-)-M1 enantiomer has a much lower affinity, with a Ki of 240 nM. nih.govresearchgate.net Other metabolites, such as M5, also show some affinity for the MOR (Ki = 100 nM), while metabolites M2, M3, and M4 display only weak affinity (Ki > 10 µM). nih.gov These data strongly indicate that the M1 metabolite is primarily responsible for the mu-opioid-mediated effects of tramadol administration. nih.govresearchgate.net
| Compound | Mu-Opioid Receptor (Ki) | Kappa-Opioid Receptor (Ki) | Delta-Opioid Receptor (Ki) |
|---|---|---|---|
| (±)-Tramadol | 2.4 µM nih.gov / 12.49 µM ovid.com | N/A | N/A |
| (+)-Tramadol | 1.33 µM nih.gov | 54.0 µM nih.gov | 62.4 µM nih.gov |
| (-)-Tramadol (B15223) | 24.8 µM nih.gov | 53.5 µM nih.gov | 213 µM nih.gov |
| (+)-M1 Metabolite | 3.4 nM nih.govresearchgate.net / 3.36 nM ovid.com | N/A | N/A |
| (-)-M1 Metabolite | 240 nM nih.govresearchgate.net | N/A | N/A |
| (±)-M5 Metabolite | 100 nM nih.gov | N/A | N/A |
Monoamine Neurotransmitter Reuptake Inhibition (In Vitro)
In vitro studies have demonstrated that tramadol inhibits the function of the serotonin (B10506) transporter (SERT). nih.govfrontiersin.org It has been shown to inhibit the uptake of radiolabeled serotonin ([3H]-5-HT) into rat brain synaptosomes with a 50% inhibitory concentration (IC50) of 3.1 µM. nih.gov This activity is stereoselective, with the (+)-tramadol enantiomer being approximately four times more potent at inhibiting serotonin reuptake than the (-)-enantiomer. nih.govnih.govnih.gov The reported in vitro affinity (Ki) for the serotonin transporter is 0.99 µM. nih.gov
| Transporter | Compound/Enantiomer | Inhibition Value (Ki or IC50) | Primary Action |
|---|---|---|---|
| Serotonin Transporter (SERT) | (±)-Tramadol | IC50 = 3.1 µM nih.gov / Ki = 0.99 µM nih.gov | (+)-enantiomer is more potent nih.gov |
| (+)-Tramadol | Preferentially inhibits reuptake nih.govnih.gov | ||
| Norepinephrine (B1679862) Transporter (NET) | (±)-Tramadol | Ki = 13.7 µM nih.gov / Ki = 0.79 µM nih.gov | (-)-enantiomer is more potent nih.govnih.gov |
| (-)-Tramadol | Mainly inhibits reuptake nih.govnih.gov |
Stereoselective Effects on Monoamine Reuptake
Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess distinct and complementary pharmacological activities. nih.gov A significant component of its mechanism involves the inhibition of the reuptake of the monoamines serotonin (5-HT) and norepinephrine (NE). researchgate.netwisdomlib.org This action is stereoselective, with each enantiomer displaying a preferential affinity for one of the monoamine transporters. nih.gov
The (+)-enantiomer is a more potent inhibitor of serotonin reuptake. nih.govnih.govnih.gov In vitro studies using rat frontal cortex synaptosomes have demonstrated that (+)-tramadol inhibits the uptake of [3H]-5-HT more effectively than the (-)-enantiomer. nih.gov Research has quantified the inhibitory constants (Ki), showing (+)-tramadol has a Ki value of 0.53 µM for serotonin uptake inhibition. nih.gov This enantiomer is also primarily responsible for enhancing basal serotonin release. nih.gov
Conversely, the (-)-enantiomer is the more potent inhibitor of norepinephrine reuptake. nih.govnih.govcore.ac.uk Studies have reported a Ki value of 0.43 µM for (-)-tramadol in norepinephrine uptake inhibition. nih.gov This enantiomer also preferentially enhances stimulation-evoked norepinephrine release. nih.gov The primary metabolite of tramadol, O-desmethyltramadol, is significantly less potent in inhibiting 5-HT reuptake. nih.gov
| Enantiomer | Primary Monoamine Target | Inhibitory Constant (Ki) |
| (+)-Tramadol | Serotonin (5-HT) Transporter | 0.53 µM nih.gov |
| (-)-Tramadol | Norepinephrine (NE) Transporter | 0.43 µM nih.gov |
Other Molecular Target Engagements (In Vitro)
Beyond its effects on monoamine transporters, in vitro studies have identified several other molecular targets for tramadol and its primary active metabolite, O-desmethyltramadol (M1). These interactions contribute to its complex pharmacological profile.
Muscarinic Receptor Interactions
Tramadol has been shown to interact with muscarinic acetylcholine (B1216132) receptors. nih.gov Studies demonstrate that tramadol competitively inhibits M1 and M3 muscarinic receptor function. nih.govcaldic.com In cultured bovine adrenal medullary cells, tramadol was found to suppress muscarine-induced cyclic GMP accumulation and competitively inhibit the binding of [3H]quinuclidinyl benzilate, a muscarinic receptor antagonist. nih.gov
The metabolite O-desmethyltramadol also interacts with muscarinic receptors, but with notable selectivity. It inhibits the function of M1 receptors but has little to no effect on M3 receptors. caldic.comnih.gov In Xenopus oocytes expressing M1 receptors, O-desmethyltramadol inhibited acetylcholine-induced currents with a half-maximal inhibitory concentration (IC50) of 2 ± 0.6 µM. caldic.comnih.gov
| Compound | Receptor Subtype | Effect | IC50 |
| O-desmethyltramadol | M1 Muscarinic Receptor | Inhibition | 2 ± 0.6 µM caldic.comnih.gov |
| O-desmethyltramadol | M3 Muscarinic Receptor | Little to no effect | Not applicable caldic.comnih.gov |
Nicotinic Acetylcholine Receptor Interactions
Tramadol has demonstrated inhibitory effects on nicotinic acetylcholine receptors (nAChRs) in a manner that is not mediated by opioid receptors, as the effect is not reversed by the opioid antagonist naloxone. nih.govnih.gov Research using bovine adrenal chromaffin cells showed that tramadol inhibits catecholamine secretion by blocking nAChR functions. nih.gov The inhibition is noncompetitive with respect to acetylcholine. nih.gov Specifically, tramadol has been found to inhibit nicotinic currents carried by the α7 receptor subtype expressed in Xenopus oocytes. nih.govnih.gov
TRPV1 Receptor Agonism
Some in vitro evidence suggests that tramadol acts as an agonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. nih.gov In Chinese hamster ovary cells over-expressing TRPV1, tramadol was found to increase intracellular calcium concentrations in a manner similar to capsaicin. nih.gov This effect was prevented by the TRPV1 antagonist capsazepine, and repeated application led to tachyphylaxis (a rapid decrease in response), which is characteristic of TRPV1 agonism. nih.gov
However, other studies present conflicting findings. Research using HEK293 cells expressing human TRPV1 found that neither tramadol nor its M1 metabolite increased intracellular calcium or altered the response to capsaicin. nih.gov This study instead suggested that tramadol and M1 selectively inhibit the function of the related TRPA1 channel. nih.govresearchgate.net
NMDA Receptor Antagonism
Tramadol is among several synthetic opioids that also function as an N-Methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and central sensitization of pain pathways. cambridge.org Preclinical studies have suggested that this NMDA receptor antagonism may contribute to the antidepressant-like effects of tramadol observed in animal models. researchgate.net Co-administration of tramadol with other NMDA receptor antagonists, such as ketamine or MK-801, has been shown to potentiate certain effects in mice, indicating a shared pathway. aimspress.comnih.gov
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features for Molecular Interaction
The analgesic activity of Tramadol (B15222) is mediated by both the parent compound and its active metabolite, O-desmethyltramadol (M1) pharmgkb.org. Their interaction with μ-opioid receptors and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake are key to their mechanism of action drugbank.comnih.gov.
Influence of Stereochemistry on Molecular Activity and Selectivity
(+)-Tramadol: This enantiomer has a greater affinity for the μ-opioid receptor and primarily inhibits serotonin reuptake drugbank.comunair.ac.idsci-hub.se.
(-)-Tramadol (B15223): This enantiomer is a more effective norepinephrine reuptake inhibitor and intensifies its release unair.ac.idsci-hub.se.
The stereochemistry at the two chiral centers on the cyclohexane (B81311) ring significantly influences the binding to various receptors and metabolic pathways unair.ac.id. The cis configuration is present in the commercially available racemic mixture acs.org. Studies have shown stereoselective kinetics for the tramadol enantiomers and their metabolites nih.gov.
The primary active metabolite, O-desmethyltramadol (M1), also exists as enantiomers, with the (+)-enantiomer of M1 having a significantly higher affinity for μ-opioid receptors compared to the parent drug pharmgkb.orgsci-hub.sewmpllc.org. In animal models, M1 is considerably more potent than tramadol in both producing analgesia and binding to μ-opioid receptors drugbank.com.
Role of Specific Functional Groups (e.g., Hydroxyl, Methoxyphenyl, Amine)
Tramadol contains several key functional groups that are crucial for its activity: a tertiary amine, a hydroxyl group, and a methoxyphenyl group attached to a cyclohexane ring brainly.com.
Tertiary Amine Group: The dimethylaminomethyl group is essential for binding to the μ-opioid receptor sci-hub.se. Modifications to the nitrogen atom, such as substitutions with phenylalkyl groups, have been shown to influence analgesic activity and affinity towards the μ-opioid receptor sci-hub.seresearchgate.netnih.gov.
Hydroxyl Group: The hydroxyl group on the cyclohexane ring, particularly its position and orientation (axial or equatorial) in the cis- or trans-racemate, plays a role in the molecule's interaction with its targets acs.org. The phenolic hydroxyl group in the M1 metabolite, formed by O-demethylation of the methoxyphenyl group, contributes significantly to its higher μ-opioid receptor agonistic activity compared to the methoxy (B1213986) group in the parent tramadol sci-hub.se.
Methoxyphenyl Group: The methoxyphenyl group is the site of O-demethylation by CYP2D6 enzymes, leading to the formation of the more potent M1 metabolite with a free hydroxyl group pharmgkb.orgsci-hub.semims.comwikipedia.org. This metabolic transformation is critical for the significant opioid activity observed with tramadol administration wikipedia.org.
Design Principles for Modulating Receptor Affinity and Selectivity
Modulating the structure of the tramadol scaffold can alter its affinity and selectivity for μ-opioid receptors and monoamine transporters. Research into tramadol derivatives aims to develop novel analgesics with potentially improved profiles researchgate.netnih.gov.
Studies involving N-phenylalkyl substituted tramadol derivatives have shown that the substitution on the nitrogen atom is important for analgesic activity sci-hub.se. The length of the linker between the nitrogen and the phenyl group can influence affinity towards the μ-opioid receptor sci-hub.se.
Molecular modeling and docking studies have been used to understand the binding modes of tramadol and its metabolites at the μ-opioid receptor sci-hub.seresearchgate.net. These studies suggest that substituents on the nitrogen atom can interact with hydrophobic pockets in the receptor binding site researchgate.netnih.gov. Unlike morphine derivatives where bulky N-substitution can enhance opioid activity, the SAR for tramadol appears different, suggesting unique interaction mechanisms researchgate.netnih.gov.
Data from binding assays highlight the differences in affinity between tramadol, its metabolite M1, and other opioids for various receptors.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Tramadol | μ-opioid receptor | 2400 | pharmgkb.org |
| O-desmethyltramadol (M1) | μ-opioid receptor | 3.4 | pharmgkb.org |
| Tramadol | Serotonin Transporter | 1820 | wikipedia.org |
| Tramadol | Norepinephrine Transporter | 2770 | wikipedia.org |
Comparative SAR with Related Chemical Structures (e.g., Morphine Analogues)
Tramadol is structurally related to codeine and morphine, sharing a 4-phenyl-piperidine analogue structure unair.ac.idsci-hub.se. However, its SAR exhibits notable differences compared to typical opioid analgesics like morphine nih.govresearchgate.netnih.gov.
While morphine and its derivatives primarily exert their analgesic effects through strong agonism at μ-opioid receptors, tramadol's activity is multimodal, involving both weak μ-opioid agonism (primarily via its M1 metabolite) and monoamine reuptake inhibition drugbank.comnih.gov.
Comparative studies have shown that tramadol has significantly lower affinity for μ-opioid receptors than morphine drugbank.comwmpllc.org. Tramadol's affinity for μ-opioid receptors is reported to be 6000-fold less than morphine drugbank.com. Its potency is also considerably lower, estimated to be about one-tenth that of morphine drugbank.comncats.io.
Molecular modeling studies comparing the binding of M1 and morphine at the μ-opioid receptor suggest similar binding residues, such as ASP147 sci-hub.se. However, the impact of substitutions, particularly on the nitrogen atom, appears to differ between tramadol analogues and morphine derivatives researchgate.netnih.gov. This suggests distinct interaction mechanisms despite some shared binding sites researchgate.netnih.gov.
The dual mechanism of action of tramadol, encompassing both opioid and monoaminergic pathways, distinguishes its SAR from that of classical opioids like morphine, which primarily target opioid receptors drugbank.comnih.gov.
Advanced Analytical Methodologies
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic techniques are widely used for the separation, identification, and quantification of tramadol (B15222) and its related substances, including its metabolites. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful technique frequently applied to the analysis of tramadol in various matrices. pepolska.plwjbphs.comsielc.comekb.egnih.govgsconlinepress.comresearchgate.net It offers high resolution and sensitivity, making it suitable for complex samples.
Both reversed-phase (RP) and normal-phase (NP) HPLC modes have been utilized for tramadol analysis. RP-HPLC is particularly common, employing a non-polar stationary phase and a polar mobile phase. This mode is effective for separating tramadol and its relatively polar metabolites. Studies have described RP-HPLC methods using C18 columns with mobile phases consisting of mixtures of aqueous buffers (such as phosphate (B84403) buffer or formic acid in water) and organic solvents like acetonitrile (B52724) or methanol (B129727). wjbphs.comekb.egnih.govgsconlinepress.comsigmaaldrich.com For example, one RP-HPLC method for tramadol and paracetamol in a combined tablet formulation used an enable C18G column with a mobile phase of 1% glacial acetic acid and acetonitrile (50:50 v/v), monitored at 272 nm. gsconlinepress.com
Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be applied, although it is less frequently reported for routine tramadol analysis compared to RP-HPLC. However, variations like HPTLC (High-Performance Thin-Layer Chromatography), which can be considered a form of normal-phase chromatography, have been used for the separation of tramadol and impurities on silica (B1680970) gel plates. researchgate.net
Tramadol is administered as a racemic mixture of its (+)- and (-)-enantiomers, which exhibit different pharmacological activities. thermofisher.compsu.eduscispace.com The (+)-enantiomer has higher affinity for the µ-opioid receptor and preferentially inhibits serotonin (B10506) uptake, while the (-)-enantiomer primarily inhibits norepinephrine (B1679862) reuptake. thermofisher.comscispace.com Therefore, the separation and quantification of these enantiomers are important for understanding tramadol's pharmacokinetics and pharmacodynamics. Chiral HPLC, employing a stationary phase with chiral recognition properties, is the technique of choice for this separation. Chiral columns are specifically designed to differentiate between stereoisomers. mdpi.com Studies have reported using chiral columns to separate tramadol and its metabolite enantiomers in biological samples. mdpi.com
Gas Chromatography (GC)
Gas chromatography is another valuable technique for the analysis of tramadol, particularly for volatile or semi-volatile samples. wjbphs.compsu.edukspublisher.comresearchgate.netoup.com GC often requires the analyte to be in a gaseous phase, and while tramadol itself is not highly volatile, derivatization can be employed to make it more amenable to GC analysis. psu.edu However, methods for GC-MS analysis of tramadol and its metabolites without derivatization have also been reported. psu.edu GC is often coupled with mass spectrometry for enhanced specificity and sensitivity. wjbphs.compsu.edukspublisher.comresearchgate.netoup.com
Coupled Techniques (e.g., LC-MS/MS, GC-MS)
Coupled techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are widely used for the comprehensive analysis of tramadol and its metabolites, especially in complex biological matrices. pepolska.plwjbphs.comnih.govsigmaaldrich.compsu.edumdpi.comkspublisher.comresearchgate.netoup.comlcms.czresearchgate.netthermofisher.comscirp.orgsigmaaldrich.cnnih.govacs.org
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of tramadol and its numerous metabolites in biological fluids like plasma, urine, and oral fluid. sigmaaldrich.commdpi.comlcms.czresearchgate.netthermofisher.comsigmaaldrich.cnnih.govacs.org LC-MS/MS allows for the simultaneous quantification of multiple analytes in a single run. Methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) followed by RP-HPLC separation coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. sigmaaldrich.comlcms.czresearchgate.netnih.gov For instance, a validated UHPLC-MS/MS method for quantifying tramadol and 14 other drugs in oral fluid and plasma utilized protein precipitation and separation on an Inertsil ODS-4 column. lcms.cz Another LC-MS/MS method for tramadol and its metabolites in human urine employed reversed-phase LC-MS/MS with isotope internal standards. sigmaaldrich.comsigmaaldrich.cn
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is also employed for the analysis of tramadol and its metabolites, particularly in forensic and toxicological applications. wjbphs.compsu.edukspublisher.comresearchgate.netoup.com This technique provides high chromatographic resolution and characteristic mass spectra for identification. GC-MS methods for tramadol have been developed both with and without derivatization. psu.edu A GC-MS method for tramadol and its metabolites in blood utilized n-butyl chloride extraction followed by GC-MS analysis on a 5% phenylmethylsilicone column. psu.edu GC-MS is considered a conventional method for identifying unknown drugs in forensic samples. kspublisher.com
Spectroscopic Techniques for Quantitative Analysis and Characterization
Spectroscopic techniques provide valuable information about the structure and concentration of tramadol.
UV-Vis Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and economical method for the quantitative analysis of tramadol in bulk form and pharmaceutical formulations. wjbphs.comekb.egnih.govresearchgate.netscispace.comscirp.orgijrpb.comajrconline.orgitmedicalteam.plasianpubs.orgrroij.comresearchgate.net Tramadol exhibits characteristic absorption maxima in the UV region. Studies have reported maximum absorbance values around 270-273.5 nm in various solvents like water and methanol. nih.govresearchgate.netscirp.orgijrpb.comajrconline.orgitmedicalteam.plasianpubs.orgresearchgate.net UV-Vis spectrophotometry has been validated for linearity, accuracy, and precision in the quantification of tramadol. researchgate.netscispace.comscirp.orgijrpb.comajrconline.orgasianpubs.orgrroij.comresearchgate.net For example, a validated UV spectrophotometric method for tramadol hydrochloride in bulk and pharmaceutical dosage form showed a maximum absorbance at 273.5 nm in water and obeyed Beer's law in the concentration range of 10-50 µg/mL. ijrpb.com Derivative UV spectrophotometry has also been used to improve peak definition and separation. asianpubs.org
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a powerful tool for the identification and characterization of tramadol, providing information about its functional groups. kspublisher.comitmedicalteam.plresearchgate.netscribd.comnih.govresearchgate.net The IR spectrum of tramadol hydrochloride shows characteristic absorption bands corresponding to its chemical structure. kspublisher.comresearchgate.netscribd.comresearchgate.net FT-IR (Fourier-Transform Infrared) spectroscopy is commonly used for this purpose. kspublisher.comitmedicalteam.plresearchgate.netscribd.comnih.govresearchgate.net IR spectroscopy can be used to confirm the identity of tramadol and to assess its compatibility with excipients in formulations. itmedicalteam.pl Coupled techniques like GC-IR have also been explored for the rapid identification of tramadol. kspublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about tramadol, including the arrangement of atoms and their connectivity. scribd.comnih.govrsc.orgresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy are used to analyze the structure of tramadol. scribd.comnih.govrsc.org NMR spectra of tramadol hydrochloride in solvents like DMSO-d6 have been obtained and analyzed, with chemical shifts reported relative to TMS. scribd.com NMR spectroscopy is valuable for confirming the identity and purity of tramadol and for structural elucidation. scribd.comnih.govrsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the determination of tramadol due to its simplicity, accuracy, and cost-effectiveness ajrconline.orgijrpb.comresearchgate.net. Tramadol exhibits characteristic absorption in the UV region. Several studies have reported the UV absorption maxima (λmax) of tramadol hydrochloride in different solvents. For instance, a λmax of 270.5 nm in bulk and tablet formulations has been reported ajrconline.org. Another study found a maximum absorbance at 273.5 nm in water, with Beer's law obeyed in the concentration range of 10-50 µg/mL ijrpb.com. In methanol and water media, UV absorption spectra showed broad shouldered peaks with maximum wavelengths at 273 and 279 nm in methanol, and 271 and 276 nm in water asianpubs.org. Derivative UV spectrophotometry has also been employed to improve peak definition and separation asianpubs.org. Chemometric calibration methods, such as partial least squares (PLS) and principal component regression (PCR), have been applied to UV spectrophotometric data for the simultaneous quantification of tramadol hydrochloride in mixtures where spectral overlap occurs nih.gov.
Table 1: Reported UV-Vis Spectrophotometry Parameters for Tramadol Analysis
| Solvent | λmax (nm) | Concentration Range (µg/mL) | Reference |
| Bulk and Tablet Formulations | 270.5 | 15-170 | ajrconline.org |
| Water | 273.5 | 10-50 | ijrpb.com |
| Methanol | 273, 279 | 10-100 | asianpubs.org |
| Water | 271, 276 | 10-100 | asianpubs.org |
| Water (AUC method) | 266-279 | 5-25 | researchgate.net |
| N-N-dimethylformamide/Water | 271 | 30-150 | researchgate.net |
Fluorescence Spectroscopy
Tramadol exhibits weak fluorescence, which can be utilized for its determination, particularly when higher sensitivity is required, such as in biological fluids tsijournals.commdpi.comvalpo.edu. Spectrofluorimetric methods have been developed for the analysis of tramadol in pharmaceutical preparations and biological fluids tsijournals.comnih.gov. One method reported excitation at 272 nm and emission at 298 nm, showing high sensitivity with a linearity range from 0.07 to 0.4 µg/mL tsijournals.com. Another spectrofluorimetric method involved condensation reactions, with determination at 431-434 nm (excitation at 389 nm) and a linearity range of 0.25 to 1.25 µg/mL nih.gov. HPLC coupled with fluorescence detection is also a technique used for tramadol quantification in human plasma, with reported excitation/emission wavelengths of 280/310 nm mdpi.comvalpo.edu. Some studies note that the fluorescence spectra of tramadol and its metabolites are not identical, which can affect the sensitivity of spectrofluorimetric methods valpo.edu.
Table 2: Reported Fluorescence Spectroscopy Parameters for Tramadol Analysis
| Excitation λex (nm) | Emission λem (nm) | Linearity Range (µg/mL) | Matrix | Reference |
| 272 | 298 | 0.07-0.4 | Formulation, Biological Fluids | tsijournals.com |
| 389 | 431-434 | 0.25-1.25 | Pharmaceutical Preparations | nih.gov |
| 280 | 310 | 0.100-1 | Human Plasma | mdpi.comvalpo.edu |
| 275 | 302 | Not specified | Human Plasma | dovepress.com |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification of tramadol and for studying its compatibility with excipients in pharmaceutical formulations pharmacophorejournal.comijrpc.comijpsonline.comresearchgate.net. FTIR spectra of tramadol hydrochloride show characteristic absorption peaks corresponding to its functional groups. Reported characteristic peaks include those for aromatic C-H stretching (e.g., 3018.73 cm⁻¹), aliphatic C-H stretching (e.g., 2942.53 cm⁻¹), O-H stretching (e.g., 3308.06 cm⁻¹), and aromatic ring stretching (e.g., 1606.77 cm⁻¹) pharmacophorejournal.com. FTIR spectroscopy is used to assess potential interactions between tramadol and formulation components by comparing the spectra of the drug alone and in mixtures ijrpc.comijpsonline.com. The presence of expected peaks in the mixture spectra indicates compatibility ijrpc.com.
Table 3: Characteristic FTIR Absorption Peaks of Tramadol Hydrochloride
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretching | ~3018.73 | pharmacophorejournal.com |
| Aliphatic C-H Stretching | ~2942.53 | pharmacophorejournal.com |
| O-H Stretching | ~3308.06 | pharmacophorejournal.com |
| Aromatic Ring Stretching | ~1606.77 | pharmacophorejournal.com |
| C-H Stretching (Alkanes) | ~3050 | ijrpc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for the structural elucidation and confirmation of tramadol asianpubs.orgpnas.orgrsc.orgjocpr.com. It provides detailed information about the arrangement of atoms within the molecule. NMR is also used to assess the purity of tramadol samples asianpubs.orgpnas.org. Isotope ratio monitoring by ¹³C NMR spectrometry can be used to determine the position-specific natural abundance distribution of ¹³C within the tramadol molecule, which can provide insights into its biosynthetic origins pnas.org. Quantitative NMR spectroscopy can be used for the quantitative determination of tramadol hydrochloride with high precision lgcstandards.com.
Table 4: Examples of NMR Spectroscopic Data for Tramadol
| Spectrum Type | Solvent | Chemical Shifts (δ ppm) - Examples | Reference |
| ¹H NMR | CDCl₃ | 7.27 (t, 1H, H5'), 3.83 (s, 3H, OCH₃) | rsc.org |
| ¹³C NMR | CDCl₃ | 159.87 (C-O), 77.2 (C1) | rsc.org |
| ¹H NMR | DMSO-d₆ | 3.9 (s, 6H), 6.9 (d, 2H) | jocpr.com |
| ¹³C NMR | CDCl₃ | 55.25, 112.47, 129.83 | jocpr.com |
Electrophoretic Methods for Chiral Separation and Analysis
Tramadol is administered as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers researchgate.net. The stereoselective analysis and separation of these enantiomers are important in pharmaceutical analysis nih.gov. Electrophoretic methods, particularly capillary electrophoresis (CE), are widely used for the chiral separation of tramadol enantiomers researchgate.netscispace.comtbzmed.ac.ir.
Capillary Electrophoresis (CE) and Chiral CE
CE is an efficient separation technique offering advantages such as rapid analysis, high efficiency, and low consumption of reagents scispace.comtbzmed.ac.ir. For chiral separation, a chiral selector is typically added to the background electrolyte (BGE) scispace.comtbzmed.ac.ir. Cyclodextrins (CDs) and their derivatives are commonly used as chiral selectors for tramadol enantioseparation in CE researchgate.netscispace.comtbzmed.ac.ir. Carboxymethyl-β-cyclodextrin (CM-β-CD) has been successfully used for the chiral separation of tramadol enantiomers researchgate.nettbzmed.ac.irnih.gov. Highly sulfated cyclodextrins (HS-CDs), such as HS-γ-CD, have also shown good resolution for tramadol enantiomers scispace.com. The buffer pH and the concentration and type of chiral selector significantly influence the separation efficiency researchgate.netscispace.com. Chiral CE methods have been developed and validated for the determination of tramadol enantiomers in pharmaceutical formulations and biological matrices like urine and plasma researchgate.netnih.govnih.gov. CE with laser-induced fluorescence detection (CE-LIF) has been used for the chiral separation and quantification of tramadol and its metabolites in urine, offering high sensitivity tbzmed.ac.ir.
Table 5: Examples of Chiral CE Conditions for Tramadol Enantioseparation
| Chiral Selector | Concentration | Buffer Conditions | Applied Voltage (kV) | Temperature (°C) | Reference |
| Carboxymethyl-β-CD | 5 mM | 25 mM Sodium Tetraborate, pH 11.0 | +17.5 | 15 | researchgate.net |
| Carboxymethyl-β-CD | 20 mM | Sodium Tetraborate, pH 10.6 | Not specified | Not specified | tbzmed.ac.ir |
| Highly Sulfated γ-CD | 0.5% w/v | pH ≥ 7 | 10 | 20 | scispace.com |
| Maltodextrin | 20% (w/v) | 100 mM Phosphate, pH 8.0 | 16 | 25 | nih.gov |
Electrokinetic Chromatography
Electrokinetic Chromatography (EKC) is a mode of CE where a pseudostationary phase is added to the BGE encyclopedia.pubmdpi.com. Chiral EKC (cEKC) is used for chiral separations, including those of tramadol enantiomers encyclopedia.pubmdpi.comresearchgate.net. In cEKC, the separation is based on the differential partitioning of enantiomers between the mobile phase and the chiral selector acting as a pseudostationary phase encyclopedia.pubmdpi.com. Micellar electrokinetic chromatography (MEKC), which uses micelles as the pseudostationary phase, is a type of EKC encyclopedia.pubmdpi.com. Chiral selectors can be incorporated into or interact with the micelles or be added directly to the BGE encyclopedia.pubmdpi.com. Tramadol enantioseparation has been achieved using chiral selectors in EKC, demonstrating the applicability of this technique for the stereoselective analysis of the compound encyclopedia.pubmdpi.com. Highly sulfated β-CD has been used as a chiral selector in CE-MS for the analysis of tramadol enantiomers csic.es.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a key computational technique employed to simulate the interaction between tramadol (B15222) (or its active metabolite) and its target receptors, such as the μ-opioid receptor. This method helps to predict the preferred orientation and binding pose of tramadol within the receptor's binding site. Molecular docking operations provide a visual modeling of the interaction between ligands and receptors, playing a crucial role in exploring the molecular mechanism of subtype selectivity of compounds towards opioid receptors. frontiersin.orgnih.gov
Binding Site Analysis and Pharmacophore Modeling
Binding site analysis involves identifying the specific amino acid residues within the receptor that interact with tramadol. Pharmacophore modeling aims to define the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of tramadol that are necessary for binding to a particular receptor site. Studies have shown that the active metabolite of tramadol, O-desmethyltramadol (M1), and morphine share common pharmacophore features and similar binding modes at the μ-opioid receptor. nih.govresearchgate.net The protonated nitrogen atoms in both compounds form a salt bridge with Asp147 (Asp3.32) in the μ-opioid receptor. researchgate.net The phenolic groups of M1 and morphine also form hydrogen bonding interactions with water molecules in the binding site. researchgate.net Molecular modeling studies have also investigated the binding of tramadol and related compounds to other proteins like CYP2D6 and UDP glycosyltransferase, revealing their accommodation within the binding pockets. acs.orgacs.org For instance, the hydroxyl group of tramadol can interact with the C=O groups of residues like Glu 128 and Lys 264 in the binding pocket of Drosophila melanogaster CYP2D6 via hydrogen bonds. researchgate.netgsconlinepress.comgsconlinepress.com
Prediction of Binding Affinities and Molecular Specificity
Molecular docking can provide an initial prediction of binding affinity and geometry. mdpi.com Scoring functions are used to evaluate the strength of the interaction between the ligand and the receptor, allowing for the ranking of different compounds based on their predicted binding affinity. nih.gov Studies have reported docking scores for tramadol binding to various proteins. For example, tramadol showed a docking score of -4.581 kcal/mol with Drosophila melanogaster CYP2D6, indicating a higher affinity compared to a specific inhibitor (-1.865 kcal/mol). researchgate.netgsconlinepress.comgsconlinepress.com Docking scores and binding energies have also been reported for tramadol, tapentadol, and venlafaxine (B1195380) within the CYP2D6 and UDP glycosyltransferase binding pockets, suggesting competitive alignment. acs.orgacs.org For CYP2D6, docking scores were -6.8 kcal/mol for tramadol, -7.6 kcal/mol for tapentadol, and -7.5 kcal/mol for venlafaxine, with corresponding binding energies of -49.1, -52.3, and -49.6 kcal/mol, respectively. acs.org For UDP glycosyltransferase, docking scores were -6.1 kcal/mol for tramadol, -7.5 kcal/mol for tapentadol, and -5.8 kcal/mol for venlafaxine, with binding energies of -42.8, -42.7, and -44.5 kcal/mol, respectively. acs.org
Table 1: Predicted Binding Data from Molecular Docking Studies
| Protein Target | Ligand | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |
| D. melanogaster CYP2D6 | Tramadol | -4.581 | N/A |
| D. melanogaster CYP2D6 | Inhibitor | -1.865 | N/A |
| CYP2D6 | Tramadol | -6.8 | -49.1 |
| CYP2D6 | Tapentadol | -7.6 | -52.3 |
| CYP2D6 | Venlafaxine | -7.5 | -49.6 |
| UDP Glycosyltransferase | Tramadol | -6.1 | -42.8 |
| UDP Glycosyltransferase | Tapentadol | -7.5 | -42.7 |
| UDP Glycosyltransferase | Venlafaxine | -5.8 | -44.5 |
Molecular specificity can also be explored through docking studies by comparing the binding of tramadol to different receptor subtypes or related proteins. frontiersin.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computationally more intensive techniques that simulate the movement and interactions of atoms and molecules over time. mdpi.com MD simulations can provide insights into the dynamic behavior of tramadol, its conformational changes, and its interactions with receptors in a more realistic environment, including the presence of solvent molecules and membranes. mdpi.com Unlike traditional molecular docking, MD simulations can account for the conformational changes of the receptor upon ligand binding. frontiersin.org
Conformational Analysis of Compound and Complexes
MD simulations can be used to study the conformational flexibility of tramadol itself and the conformational changes that occur in both tramadol and the receptor upon complex formation. mun.camassbio.orgwhiterose.ac.uk Analyzing the trajectories from MD simulations allows researchers to identify different low-energy conformational states and understand the transitions between them. massbio.org Conformational analysis is particularly important in drug development because the conformation of a drug affects its binding behavior and efficacy. mun.ca
Dynamic Behavior at Receptor Binding Sites
MD simulations provide a kinetic perspective of the molecular interactions over time. mdpi.com They can reveal how tramadol and the amino acid residues in the binding site move and interact dynamically. massbio.org This includes observing the formation and breaking of interactions like hydrogen bonds and salt bridges, and how these dynamics influence the stability of the ligand-receptor complex and potentially receptor activation. MD simulations have been used to study the activation mechanism of opioid receptors, revealing the dynamic changes in receptor conformation upon agonist binding. frontiersin.orgfrontiersin.org For example, MD studies have shown how agonists can change the rotamer of specific residues like W6.48 in opioid receptors. frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of compounds and their biological activity. nih.govarxiv.org This relationship is expressed in the form of a mathematical model that can predict the activity of new or untested compounds based on their molecular descriptors. nih.govarxiv.org
Development of Predictive Models for Molecular Activity
QSAR models have been developed for tramadol and related compounds to predict various types of molecular activity. These models utilize different machine learning approaches and chemical descriptors to build predictive relationships. nih.govresearchgate.net
For example, QSAR models have been developed to predict the binding affinity of compounds to opioid receptors, which are primary targets of tramadol's analgesic action. nih.govresearchgate.net Studies have explored the use of different descriptors, such as extended connectivity fingerprints (ECFP) and functional class fingerprints (FCFP), in combination with machine learning algorithms like k-nearest neighbors (kNN), random forest (RF), and support vector machines (SVM) for predicting opioid receptor binding. nih.govresearchgate.net
QSAR analysis has also been applied to assess the environmental risk potential of tramadol and its transformation products, indicating its use beyond pharmacological activity prediction. wjbphs.comnih.gov Furthermore, QSAR models have been developed to predict pharmacokinetic properties, such as the apparent volume of distribution, for a series of drugs including tramadol. scispace.com
While some QSAR models have shown promise in predicting activity, others, such as certain models for predicting the binding affinity of CYP2D6 substrates (including tramadol), have yielded poor predictions, highlighting the complexity of these interactions and the ongoing need for model refinement and validation. nih.gov
In Silico Screening of Novel Chemical Entities
In silico screening, often leveraging QSAR models and molecular docking, is a computational method used to virtually screen large databases of chemical compounds to identify potential candidates with desired properties or activities. researchgate.netkabarak.ac.ke This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.govarxiv.org
Tramadol has been used as a query compound in in silico screening studies to identify similar compounds with potentially improved pharmacological profiles. researchgate.netkabarak.ac.ke These studies involve generating compounds structurally similar to tramadol and then using computational tools to predict their binding affinities to target receptors (like opioid receptors) and assess pharmacokinetic properties. researchgate.netkabarak.ac.ke
Molecular docking studies, a component of in silico screening, have been used to investigate the binding interactions of tramadol with various proteins, including drug-metabolizing enzymes like CYP2D6 and efflux transporters like MepA. nih.govresearchgate.netresearchgate.net These studies provide insights into how tramadol interacts at the molecular level within binding pockets, identifying key residues involved in the interaction and predicting binding scores. nih.govresearchgate.netresearchgate.net For instance, molecular docking has been used to evaluate the potential inhibitory effect of tramadol on bacterial multidrug export proteins. researchgate.net
In silico methods, including molecular docking, have also been employed to study the interaction of tramadol with transient receptor potential A1 (TRPA1) receptors, exploring its potential to block nerve impulses transmitted by these receptors. scielo.br These computational screening efforts contribute to understanding tramadol's potential interactions with a range of biological targets and identifying novel chemical entities with similar or enhanced properties.
Pre Clinical Mechanistic Research in Vitro and Non Efficacy Animal Studies
Cellular Signaling Pathway Modulation (e.g., mTOR, MAPK Pathways)
Research has indicated that tramadol (B15222) and its metabolite, O-desmethyltramadol (M1), can influence cellular signaling pathways, including those involving mTOR and MAPK. One study investigating the effects of O-desmethyltramadol on human breast cancer cells (MDA-MB-231 and MCF-7) observed that in MCF-7 cells, O-desmethyltramadol affected metabolic and transcriptional pathways, including mTOR and MAPK signaling. nih.govresearchgate.netnih.gov These pathways are recognized as essential for cell proliferation and survival. nih.gov The study utilized RNA-seq analysis and pathway enrichment analyses to identify these influences. nih.govresearchgate.net
While the primary focus of some studies in this area might be on the anti-cancer potential of tramadol and its metabolites, the findings regarding the modulation of mTOR and MAPK pathways in cellular models are relevant to understanding the fundamental cellular interactions of these compounds. nih.govresearchgate.netnih.gov
Neurotransmitter Release and Turnover Studies (In Vitro/Ex Vivo)
Tramadol is known to modulate neurotransmitter systems, and pre-clinical studies using in vitro and ex vivo approaches have investigated its effects on neurotransmitter release and turnover. Studies have shown that tramadol can elevate the levels of dopamine (B1211576) metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid, and enhance dopamine release in specific brain areas in rats. nih.govresearchgate.net The (+)-enantiomer of tramadol has been shown to significantly enhance the turnover rate of dopamine, an effect that was antagonized by naloxone, suggesting an opioid mechanism. nih.govresearchgate.net
Regarding serotonin (B10506) (5-HT) and noradrenaline (NA), tramadol inhibits their reuptake. nih.govdrugbank.comwikipedia.orgd-nb.infonih.govbiomedpharmajournal.orgcaldic.com In vitro synaptosomal uptake experiments have demonstrated that the (+)-enantiomer is specific for the serotonin carrier, while the (-)-enantiomer has a higher affinity for the noradrenaline transporter. nih.govresearchgate.net Ex vivo studies have indicated that tramadol can reduce the levels of 5-HT and its metabolite 5-hydroxyindoleacetic acid, suggesting an influence on 5-HT utilization. nih.gov This effect on 5-HT turnover was similar to that observed with the selective 5-HT uptake inhibitor fluoxetine. nih.gov
While morphine was shown to enhance NA turnover in certain brain areas, tramadol and its enantiomers did not have a significant influence on NA turnover in the same studies. nih.gov
Data on Neurotransmitter Effects:
| Neurotransmitter | Effect of Tramadol (Ex Vivo, Rat Brain) | Enantiomer Contribution |
| Dopamine (DA) | Elevates metabolites (DOPAC, HVA), enhances release, increases turnover rate. nih.govresearchgate.net | (+)-enantiomer significantly enhances turnover rate. nih.govresearchgate.net |
| Serotonin (5-HT) | Reduces levels and utilization. nih.gov Inhibits reuptake. nih.govdrugbank.comwikipedia.orgd-nb.infonih.govbiomedpharmajournal.orgcaldic.com | (+)-enantiomer specific for 5-HT carrier and enhances release. nih.govnih.gov |
| Noradrenaline (NA) | No significant influence on turnover. nih.gov Inhibits reuptake. nih.govdrugbank.comwikipedia.orgd-nb.infonih.govbiomedpharmajournal.orgcaldic.com | (-)-enantiomer has higher affinity for NA transporter. nih.gov |
Receptor Regulation and Desensitization (Cellular Models)
Tramadol interacts with various receptors, and studies using cellular models have explored the regulation and desensitization of these receptors upon exposure to the compound. The primary interaction involves the μ-opioid receptor (MOR), although with weak affinity compared to its metabolite M1. nih.govnih.govdrugbank.comwikipedia.orgd-nb.infomdpi.com Repeated administration of opioid agonists can lead to receptor adaptations such as desensitization, down-regulation, and internalization, which are processes contributing to tolerance. nih.govamegroups.org
Opioid receptor desensitization can involve mechanisms like receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestins, leading to the uncoupling of the receptor from G proteins. nih.govamegroups.org Internalization of receptors through endocytosis via clathrin-coated pits, involving β-arrestins, is also a mechanism of regulation. drugbank.comamegroups.org The activation of downstream pathways like the ERK pathway can occur in either a G-protein-dependent or a β-arrestin-dependent manner, regulated by agonist-specific receptor phosphorylation. drugbank.com
Pre-clinical studies have also indicated that tramadol can interact with other receptors. For instance, tramadol has been shown to inhibit muscarinic M1 receptors in cultured adrenal medullary cells and Xenopus laevis oocytes expressing cloned M1 receptors in vitro. wikipedia.orgcaldic.comnih.gov While the exact mechanism of M1 receptor inhibition by tramadol is not fully clarified, studies have shown a decrease in muscarine-induced accumulation of cGMP in vitro. nih.gov Tramadol and its M1 metabolite can also inhibit GABA receptors at high concentrations and NMDA receptors at concentrations relevant to clinical use, as shown in studies on human recombinant neurotransmitter-gated ion channels expressed in Xenopus oocytes. researchgate.netd-nb.info
Furthermore, research suggests tramadol may act as an agonist of the transient receptor potential vanilloid-1 (TRPV1) channel, leading to an increase in intracellular calcium concentration in cells expressing TRPV1. researchgate.net This effect was concentration-dependent and reversibly prevented by a TRPV1 antagonist. researchgate.net Repeated application of tramadol resulted in tachyphylaxis, a form of desensitization. researchgate.net
Enantiomer-Specific Cellular Responses
In terms of opioid receptor activity, (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the μ-opioid receptor. nih.govdrugbank.comwikipedia.org (+)-M1 has a significantly higher affinity for the μ-opioid receptor than the parent (+)-tramadol. nih.govnih.govd-nb.info
Regarding monoamine reuptake inhibition, (+)-tramadol is more potent than (-)-tramadol (B15223) in inhibiting serotonin uptake and enhancing serotonin release. nih.govnih.gov Conversely, (-)-tramadol is more potent in inhibiting norepinephrine (B1679862) uptake and stimulating α-adrenergic receptors. nih.govnih.gov In vitro receptor binding and synaptosomal uptake experiments support these enantiomer-specific affinities for the serotonin and noradrenaline transporters. nih.govresearchgate.net
Studies investigating the effects of tramadol enantiomers on L-type calcium current (ICa-L) in isolated rat ventricular myocytes showed that both (+)- and (-)-tramadol produced similar inhibition of ICa-L at a concentration of 200 µM, indicating a non-enantiomer-specific blockade of these channels at this concentration. scielo.br However, the racemic mixture showed a lesser inhibition compared to the individual enantiomers at the same concentration. scielo.br
Data on Enantiomer Specificity:
| Property | (+)-Tramadol | (-)-Tramadol |
| μ-opioid Receptor Agonism | Agonist (along with (+)-M1) nih.govdrugbank.comwikipedia.org | Less potent/affinity than (+)-tramadol nih.gov |
| Serotonin (5-HT) Uptake Inhibition | More potent inhibitor nih.govnih.gov | Less potent inhibitor nih.gov |
| Serotonin (5-HT) Release | Enhances release nih.gov | Not specified as primary effect in sources |
| Noradrenaline (NA) Uptake Inhibition | Less potent inhibitor nih.gov | More potent inhibitor nih.govnih.gov |
| α-adrenergic Receptor Stimulation | Stimulates receptors nih.gov | Not specified as primary effect in sources |
| Affinity for 5-HT Carrier | Specific for the carrier (in vitro) nih.govresearchgate.net | Lower affinity than (+)-tramadol nih.gov |
| Affinity for NA Transporter | Lower affinity than (-)-tramadol nih.gov | Higher affinity than (+)-tramadol (in vitro) nih.govresearchgate.net |
| L-type Calcium Current (ICa-L) Inhibition (200 µM) | Inhibits ICa-L (similar to (-)-tramadol) scielo.br | Inhibits ICa-L (similar to (+)-tramadol) scielo.br |
Future Research Directions in Ultram Tramadol Chemistry and Molecular Biology
Exploration of Novel Synthetic Routes and Analogues with Tuned Molecular Properties
Future research in the chemical synthesis of tramadol (B15222) and its analogues is focused on developing novel and efficient synthetic pathways to produce derivatives with tailored molecular properties. Traditional synthesis of tramadol has involved methods like the Grignard reaction, coupling aminoketones with aryl derivatives. redalyc.org One established route starts with a Mannich reaction of cyclohexanone (B45756), paraformaldehyde, and a suitable amine to create aminoketones, which are then coupled with organolithium compounds derived from 3-bromoalkoxybenzenes. redalyc.orgresearchgate.net Another approach involves the interaction of 2-dimethylaminomethylcyclohexanone with organomagnesium or organolithium compounds of 3-bromoanisole. nsc.ru
Current and future synthetic explorations aim to modify the core structure of tramadol to investigate structure-activity relationships (SAR). nih.gov For instance, N-phenylalkyl-substituted tramadol derivatives have been synthesized to explore their potential as novel μ opioid receptor ligands. nih.gov These studies often involve a combination of chemical synthesis and computational modeling to predict the binding modes of new analogues. nih.gov
Another area of interest is the synthesis of deuterated analogues of tramadol. By replacing hydrogen with deuterium (B1214612) at metabolically active sites, it is possible to alter the pharmacokinetic profile of the compound. nih.govresearchgate.net This approach has been used to create analogues with potentially increased duration of effect. nih.gov The synthesis of such compounds allows for a deeper understanding of the metabolic pathways and the effects of isotopic substitution on drug metabolism. researchgate.net
The table below summarizes some of the synthetic strategies being explored for tramadol and its analogues.
| Synthetic Strategy | Starting Materials | Key Intermediates | Target Compounds |
| Mannich and Grignard Reactions | Cyclohexanone, paraformaldehyde, various amines, 3-bromoalkoxybenzenes | 2-(N-benzyl, N-methyl)aminomethyl cyclohexanone, 2-dimethylaminomethyl cyclohexanone | Tramadol, N-demethyltramadol, O-demethyltramadol, and other analogues researchgate.netscribd.com |
| Deuterium Labeling | Tramadol | Deuterated isotopomers of tramadol | Deuterated tramadol analogues for metabolic studies researchgate.netnih.gov |
| N-substitution | N-phenethylnormorphine | - | N-phenylalkyl-substituted tramadol derivatives nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Metabolites
The structural elucidation of tramadol and its numerous metabolites presents a significant analytical challenge due to the formation of multiple structurally similar compounds. researchgate.netnih.gov Advanced analytical techniques are crucial for the unambiguous identification of these metabolites in biological matrices. Liquid chromatography–high-resolution tandem mass spectrometry (LC-HR-MS/MS) with technologies like Orbitrap has emerged as a powerful tool for this purpose. researchgate.netnih.gov However, the mass spectra of tramadol and its derivatives can be information-limited, often showing a single prominent peak corresponding to the amine-containing residue, which can make definitive structural assignment difficult. researchgate.netnih.gov
To overcome these limitations, chemical derivatization strategies are being employed in conjunction with LC-HR-MS/MS. researchgate.netnih.gov Derivatization can introduce specific chemical tags to the metabolites, leading to more informative mass spectra and facilitating a more detailed structural exposition. researchgate.netnih.gov This approach has been successfully used to identify tramadol and its N-desmethyltramadol metabolite in urine samples at low concentrations. researchgate.netnih.gov
In addition to mass spectrometry, other spectroscopic methods are being explored. UV and derivative spectrophotometry have been developed for the quantification of tramadol in human plasma. asianpubs.org These methods, along with spectrofluorometric techniques, offer alternative or complementary approaches for the analysis of tramadol and its combinations with other compounds. nih.govresearchgate.net The development of these innovative spectroscopic approaches is essential for a comprehensive understanding of tramadol's metabolic fate. ijper.org
The following table highlights some of the advanced analytical techniques used for the structural elucidation of tramadol metabolites.
| Analytical Technique | Application | Advantages |
| Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) | Identification and structural elucidation of phase I and phase II metabolites. researchgate.netnih.gov | High sensitivity and selectivity, provides detailed structural information. researchgate.netnih.gov |
| Chemical Derivatization | Enhances the information obtained from mass spectrometry. researchgate.netnih.gov | Provides more informative mass spectra for unambiguous structural assignment. researchgate.netnih.gov |
| UV and Derivative Spectrophotometry | Quantification of tramadol in biological fluids. asianpubs.org | Simple, cost-effective, and can be applied to plasma samples. asianpubs.org |
| Spectrofluorometry | Analysis of tramadol in pharmaceutical preparations. researchgate.net | High sensitivity. |
Deeper Understanding of Metabolic Enzymes and Polymorphisms beyond Clinical Correlation
The metabolism of tramadol is complex, involving multiple cytochrome P450 (CYP) enzymes. researchgate.netdroracle.ai It is primarily metabolized in the liver through O- and N-demethylation. clinpgx.orgnih.gov The O-demethylation to its main active metabolite, O-desmethyltramadol (M1), is catalyzed by CYP2D6. droracle.aiclinpgx.orgtandfonline.com The N-demethylation to N-desmethyltramadol (M2) is carried out by CYP2B6 and CYP3A4. clinpgx.orgnih.govresearchgate.net
The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in tramadol metabolism. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, based on their CYP2D6 genotype. nih.govdrugbank.com These genetic variations can significantly impact the plasma concentrations of tramadol and its active metabolite M1. nih.gov For example, poor metabolizers have been found to have approximately 20% higher concentrations of tramadol and 40% lower concentrations of M1 compared to extensive metabolizers. nih.govdrugbank.com
While the clinical implications of CYP2D6 polymorphisms on tramadol's analgesic effect and adverse events are well-documented, future research is aimed at a deeper biochemical understanding of these enzymes and their variants. nih.govresearchgate.net This includes studying the enzymatic kinetics and substrate specificity of different CYP2D6 alleles beyond just correlating genotype with clinical outcomes. frontiersin.org Furthermore, the roles of other metabolic enzymes, such as CYP2B6 and CYP3A4, and their genetic polymorphisms in tramadol metabolism are also areas of growing interest. nih.govnih.gov Understanding the interplay between these different enzymes and their variants will provide a more complete picture of tramadol's metabolic fate. nih.gov
The table below details the key enzymes involved in tramadol metabolism and the impact of their genetic variations.
| Enzyme | Metabolic Pathway | Active Metabolite(s) | Impact of Genetic Polymorphism |
| CYP2D6 | O-demethylation droracle.aiclinpgx.org | O-desmethyltramadol (M1) tandfonline.com | Significant variability in M1 formation, affecting analgesic response and side effects. nih.govnih.gov |
| CYP3A4 | N-demethylation clinpgx.orgresearchgate.net | N-desmethyltramadol (M2) nih.gov | Variations can influence the overall clearance of tramadol. nih.gov |
| CYP2B6 | N-demethylation clinpgx.orgresearchgate.net | N-desmethyltramadol (M2) nih.gov | Polymorphisms may contribute to interindividual differences in metabolism. nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The application of artificial intelligence (AI) and machine learning (ML) is an emerging area in the design and development of novel tramadol analogues. These computational tools can be used to build quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net
QSAR models can be used to predict the binding affinity of new, unsynthesized compounds to their molecular targets, such as the μ-opioid receptor. nih.gov This allows for the virtual screening of large libraries of potential tramadol analogues, prioritizing those with the most promising predicted activity for synthesis and further testing. nih.gov By using large datasets of known compounds and their activities, machine learning algorithms can identify key structural features that are important for biological activity, thus guiding the design of more potent and selective molecules. nih.gov
For example, 3D-QSAR models have been developed to predict the binding affinity of fentanyl-like compounds to the μ-opioid receptor. nih.gov Similar approaches can be applied to tramadol and its derivatives to explore the structure-activity relationship of the tramadol skeleton. nih.gov The goal is to develop predictive models that can accelerate the discovery of novel analgesics with improved properties. nih.gov
The table below outlines the potential applications of AI and ML in tramadol research.
| AI/ML Application | Description | Potential Outcome |
| QSAR Modeling | Development of predictive models that correlate the chemical structure of tramadol analogues with their biological activity. nih.govresearchgate.net | Identification of novel tramadol derivatives with enhanced affinity for specific molecular targets. nih.gov |
| Virtual Screening | In silico screening of large compound libraries to identify potential new tramadol analogues. nih.gov | Prioritization of candidate molecules for chemical synthesis and biological evaluation. nih.gov |
| SAR Prediction | Identification of key structural features that determine the biological activity of tramadol and its derivatives. nih.gov | Rational design of new analogues with tailored molecular properties. nih.gov |
Investigating Non-Canonical Molecular Targets and Interactions (excluding therapeutic development)
While the primary mechanism of action of tramadol involves its interaction with the μ-opioid receptor and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, recent research has begun to explore its interactions with other, non-canonical molecular targets. nih.govdrugbank.comclinpgx.org These investigations aim to understand the broader molecular pharmacology of tramadol beyond its established analgesic pathways, without a direct focus on therapeutic development.
One area of investigation is the interaction of tramadol with various enzymes. A computational study using molecular docking suggested that tramadol can interact with antioxidant and detoxification enzymes such as catalase and CYP2D6. gsconlinepress.comsemanticscholar.orgresearchgate.net The study revealed that tramadol binds to the active sites of these enzymes, suggesting a potential for modulating their activity. gsconlinepress.comsemanticscholar.orgresearchgate.net
Furthermore, tramadol has been shown to interact with other receptors and ion channels. For example, it has been proposed that tramadol acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov The activation of TRPV1 on sensory neurons could contribute to some of the local effects observed with tramadol administration. nih.gov Other research has pointed to tramadol's potential interactions with muscarinic, nicotinic, and NMDA receptors, although the significance of these interactions is still being explored. nih.gov Understanding these off-target interactions is crucial for a complete molecular profile of tramadol.
The table below lists some of the non-canonical molecular targets of tramadol that are subjects of ongoing research.
| Non-Canonical Target | Type of Interaction | Potential Significance |
| Catalase | Binding to the active site gsconlinepress.comsemanticscholar.orgresearchgate.net | Potential modulation of antioxidant defense mechanisms. |
| CYP2D6 (as a direct interactor) | Binding to the active site gsconlinepress.comsemanticscholar.orgresearchgate.net | Potential for direct enzyme modulation beyond its role as a substrate. |
| TRPV1 Receptor | Agonist activity nih.gov | May explain some of the local sensory effects of tramadol. nih.gov |
| Muscarinic Receptors | Antagonist activity nih.gov | Contribution to the overall pharmacological profile. |
| Nicotinic Receptors | Antagonist activity nih.gov | Broadening the understanding of tramadol's molecular interactions. |
| NMDA Receptors | Antagonist activity nih.gov | Potential involvement in complex neuronal signaling pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
